molecular formula C10H16N2O4 B14899588 (1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate

(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14899588
M. Wt: 228.24 g/mol
InChI Key: OJJRSGFIKOSRLK-DHBOJHSNSA-N
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Description

tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by the introduction of the tert-butyl ester group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The process must be carefully monitored to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure allows for unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate apart from similar compounds is its nitro group, which imparts distinct chemical reactivity and potential biological activity. The specific stereochemistry of the compound also contributes to its unique properties and applications.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl (1S,5R)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-4-6-7(5-11)8(6)12(14)15/h6-8H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

OJJRSGFIKOSRLK-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2[N+](=O)[O-]

Origin of Product

United States

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